9-Anthracenylmethyl methyl sulfide
CAS No.: 61574-53-6
Cat. No.: VC16036682
Molecular Formula: C16H14S
Molecular Weight: 238.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61574-53-6 |
|---|---|
| Molecular Formula | C16H14S |
| Molecular Weight | 238.3 g/mol |
| IUPAC Name | 9-(methylsulfanylmethyl)anthracene |
| Standard InChI | InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
| Standard InChI Key | RDAUVXVQAOJOSH-UHFFFAOYSA-N |
| Canonical SMILES | CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Structural Characteristics of 9-Anthracenylmethyl Methyl Sulfide
Molecular Architecture
The molecular structure of 9-anthracenylmethyl methyl sulfide consists of a planar anthracene core (C₁₄H₁₀) fused to a methylsulfanylmethyl group (-CH₂-S-CH₃) at the central 9-position. The anthracene system comprises three linearly fused benzene rings, while the sulfide substituent introduces asymmetry and potential sites for nucleophilic or oxidative reactivity. The SMILES notation CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 explicitly defines the connectivity, highlighting the methyl sulfide branch (C-S-C) attached to the anthracene backbone .
Stereoelectronic Features
The InChIKey RDAUVXVQAOJOSH-UHFFFAOYSA-N confirms the absence of stereoisomerism due to the planar anthracene system and free rotation around the C-S bond. The sulfide group’s electron-rich sulfur atom may participate in charge-transfer interactions or serve as a weak Lewis base, influencing the compound’s reactivity in cross-coupling reactions or supramolecular assemblies .
Synthesis and Preparation
Purification and Characterization
Purification likely involves recrystallization from solvents such as methanol or dichloromethane, as demonstrated for structurally similar anthracene derivatives . Characterization by ¹H NMR would reveal distinct signals for the anthracene protons (δ 7.4–8.5 ppm) and methyl sulfide groups (δ 2.1–2.3 ppm for SCH₃, δ 3.8–4.0 ppm for CH₂S) .
Physical and Chemical Properties
Predicted Physicochemical Data
PubChemLite provides collision cross-section (CCS) predictions for various adducts of 9-anthracenylmethyl methyl sulfide (Table 1) . These values are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted Collision Cross Sections (Ų) for 9-Anthracenylmethyl Methyl Sulfide Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.08890 | 149.2 |
| [M+Na]⁺ | 261.07084 | 167.0 |
| [M+NH₄]⁺ | 256.11544 | 161.4 |
| [M-H]⁻ | 237.07434 | 155.4 |
Solubility and Stability
Applications and Functional Relevance
Materials Science
Anthracene derivatives are widely employed as fluorophores in organic electronics. The methyl sulfide group in 9-anthracenylmethyl methyl sulfide could enhance electron-donating capacity, making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic devices .
Chemical Synthesis
The compound may serve as a building block for synthesizing larger supramolecular architectures. For example, metal-organic frameworks (MOFs) incorporating anthracene units could leverage the sulfide’s coordinative flexibility to bind transition metals like iron or copper .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume